

A Technical Guide to a C9-Nitrophthalazine Derivative: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	1,4-Dioxo-1,2,3,4-
Compound Name:	tetrahydropthalazine-6-carboxylic acid
Cat. No.:	B1296674

[Get Quote](#)

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Initial Note on the Molecular Formula: The specified molecular formula C9H6N2O4 for a phthalazine derivative did not directly correspond to a readily identifiable compound in chemical literature. However, a closely related and plausible structure is that of an N-methylated nitrophthalhydrazide, 2-methyl-6-nitro-2,3-dihydropthalazine-1,4-dione, with the molecular formula C9H7N3O4. This guide will focus on this scientifically pertinent compound, providing a comprehensive overview of its synthesis, properties, and potential applications in drug discovery, areas where phthalazine derivatives have shown considerable promise.[1][2][3][4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of the proposed compound, 2-methyl-6-nitro-2,3-dihydropthalazine-1,4-dione. Some properties are extrapolated from its parent compound, 4-nitrophthalhydrazide.

Property	Value	Source
IUPAC Name	2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione	-
Molecular Formula	C9H7N3O4	-
Molecular Weight	221.17 g/mol	Calculated
Appearance	Expected to be a pale yellow solid	Inferred from [5]
Melting Point	>300 °C (decomposes) (for the parent compound)	[6]
Solubility	Likely soluble in polar organic solvents like DMSO and DMF	Inferred

Synthesis and Experimental Protocols

The synthesis of 2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione is proposed as a two-step process. The first step involves the synthesis of the precursor 4-nitrophthalhydrazide, followed by N-methylation.

Step 1: Synthesis of 4-Nitrophthalhydrazide

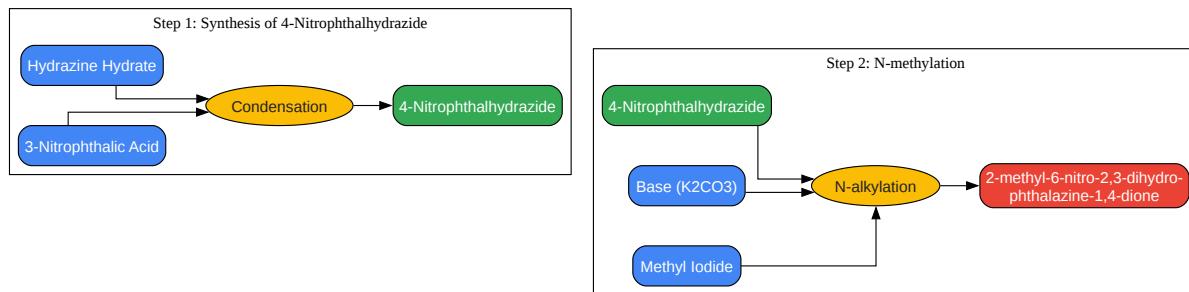
This procedure is adapted from established methods for the synthesis of phthalhydrazides from corresponding phthalic acids.

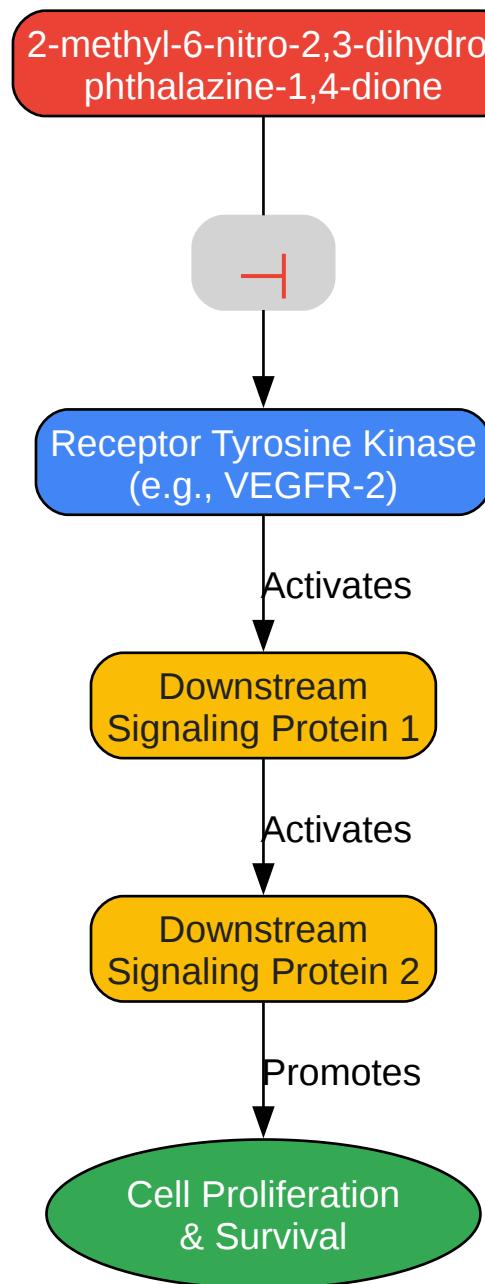
Reaction: 3-Nitrophthalic acid reacts with hydrazine hydrate in a condensation reaction to form 6-nitro-2,3-dihydrophthalazine-1,4-dione (4-nitrophthalhydrazide).

Experimental Protocol:

- Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (47.4 mmol) of 3-nitrophthalic acid in 50 mL of ethanol.
- Addition of Hydrazine: To the stirred solution, slowly add 2.4 mL (49.8 mmol) of hydrazine hydrate (98%).

- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
- Isolation of Product: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
- Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 4-nitrophthalhydrazide as a pale-yellow solid.


Step 2: N-methylation of 4-Nitrophthalhydrazide


This is a standard N-alkylation reaction of a cyclic imide.[\[7\]](#)[\[8\]](#)

Reaction: 4-Nitrophthalhydrazide is N-methylated using a suitable methylating agent in the presence of a base.

Experimental Protocol:

- Reactant Preparation: Suspend 5.0 g (24.1 mmol) of 4-nitrophthalhydrazide in 50 mL of dimethylformamide (DMF) in a round-bottom flask.
- Addition of Base: Add 3.7 g (26.5 mmol) of anhydrous potassium carbonate to the suspension.
- Addition of Methylating Agent: To the stirred mixture, add 1.6 mL (25.3 mmol) of methyl iodide.
- Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by thin-layer chromatography.
- Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate.
- Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from an appropriate solvent to yield 2-methyl-6-nitro-2,3-dihydrophthalazine-1,4-dione.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma - Lookchem [lookchem.com]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Nitrophthalhydrazide | C8H5N3O4 | CID 3543259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to a C9-Nitrophthalazine Derivative: Synthesis, Properties, and Therapeutic Potential]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1296674#iupac-name-for-c9h6n2o4-phthalazine-derivative>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com